molecular formula C24H24N2O4S B12496385 N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12496385
M. Wt: 436.5 g/mol
InChI Key: FZCNCQSTFUHIJC-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an acetyl group, a benzyl group, and a sulfonyl group attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multi-step organic reactions. The process begins with the acetylation of 3-aminophenyl, followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the sulfonylation of the intermediate product with 4-methylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group or even to a thiol group under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfinyl derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use as a drug candidate due to its sulfonamide structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • 1-tosyl-1H-imidazole
  • 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
  • 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-N~2~-benzyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C24H24N2O4S/c1-18-11-13-23(14-12-18)31(29,30)26(16-20-7-4-3-5-8-20)17-24(28)25-22-10-6-9-21(15-22)19(2)27/h3-15H,16-17H2,1-2H3,(H,25,28)

InChI Key

FZCNCQSTFUHIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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